molecular formula C22H26BrN3O2S B2973446 (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,3-dimethylaniline hydrobromide CAS No. 1180035-05-5

(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,3-dimethylaniline hydrobromide

Cat. No. B2973446
M. Wt: 476.43
InChI Key: BTSYRJZITGNTHA-YJACDMIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a morpholinothiazol group, and a dimethylaniline group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Without specific information, it’s difficult to predict the exact reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties would be influenced by the compound’s molecular structure .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S.BrH/c1-16-6-4-9-20(17(16)2)23-22-25(24-10-12-27-13-11-24)21(15-28-22)18-7-5-8-19(14-18)26-3;/h4-9,14-15H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSYRJZITGNTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)OC)N4CCOCC4)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,3-dimethylaniline hydrobromide

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